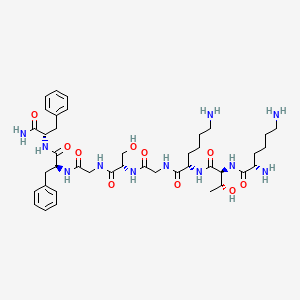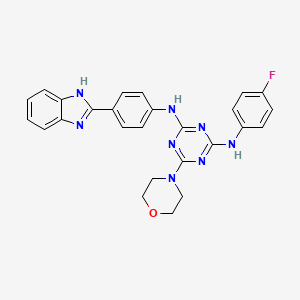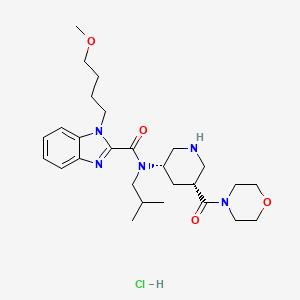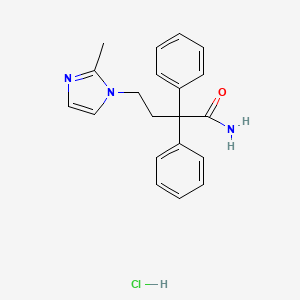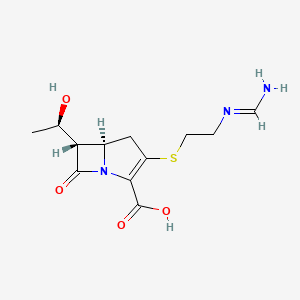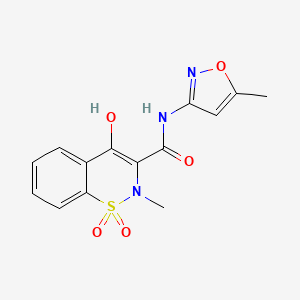
Isoxicam
Overview
Description
Isoxicam is a nonsteroidal anti-inflammatory drug (NSAID) that was introduced in 1983 by the Warner-Lambert Company. It was primarily used to reduce inflammation and alleviate pain in various conditions. This compound is a chemical analog of piroxicam, with a pyridine ring replaced by an isoxazole ring . Despite its initial promise, this compound was withdrawn from the market in 1985 due to severe adverse effects, including toxic epidermal necrolysis .
Mechanism of Action
Target of Action
Isoxicam, like other drugs in the oxicam class, primarily targets the two cyclooxygenase (COX) isoforms, COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are key mediators of inflammation .
Mode of Action
This compound inhibits the activity of COX-1 and COX-2, thereby reducing the production of prostaglandins . It achieves this by binding to the COX active site in a unique manner. The 4-hydroxyl group on the thiazine ring of this compound forms a hydrogen bond with Ser-530, while two coordinated water molecules mediate a polar interaction between this compound and COX . This unique binding pose is distinct from other nonsteroidal anti-inflammatory drugs (NSAIDs).
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin (PG) biosynthetic pathway . By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandin H2 (PGH2), the immediate precursor of various bioactive prostaglandins. This results in a decrease in the levels of these prostaglandins, which play important roles in inflammation, pain, and fever.
Pharmacokinetics
It has a low plasma clearance and a low volume of distribution. This compound is extensively bound to plasma proteins .
Result of Action
The primary result of this compound’s action is the reduction of inflammation, pain, and fever, due to its inhibition of prostaglandin synthesis . This makes it effective in treating conditions like rheumatoid arthritis and osteoarthritis .
Action Environment
While specific studies on how environmental factors influence the action of this compound are limited, it is known that factors such as pH and temperature can affect the absorption, distribution, metabolism, and excretion of drugs in general. It’s also important to note that individual patient factors, such as age, kidney function, liver function, and the presence of other diseases, can influence the action and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Isoxicam is known to inhibit the activity of two cyclooxygenase (COX) isoforms, COX-1 and COX-2 . These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting these enzymes, this compound can reduce inflammation and provide relief from pain and fever .
Cellular Effects
In cellular contexts, this compound has been found to inhibit monocyte and neutrophil cell chemotaxis at therapeutic concentrations . This effect was observed both in vitro and in vivo in patients with rheumatoid arthritis . Compared to other NSAIDs, this compound has a broader spectrum of inhibitory action on the cells involved in chronic inflammation associated with rheumatoid arthritis .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with COX enzymes. It is structurally distinct from all other NSAIDs, exhibiting a novel binding pose in the COX active site . The 4-hydroxyl group on the thiazine ring of this compound forms a hydrogen bond with Ser-530, while two coordinated water molecules mediate a polar interaction between this compound and COX .
Temporal Effects in Laboratory Settings
This compound is completely absorbed after administration, but peak plasma concentrations are not reached until 10 hours post-dose . It has a low plasma clearance and a small volume of distribution . The mean elimination half-life is 30 hours and does not appear to be affected by the age of the patient .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. It is known that this compound has a long half-life and undergoes extensive metabolism prior to elimination in animals .
Metabolic Pathways
This compound undergoes extensive metabolism prior to elimination. The major route of this compound transformation is hydroxylation of the methylisoxazole functionality to form hydroxymethylthis compound, and cleavage of its benzothiazine moiety to give an oxoacetic acid metabolite .
Preparation Methods
Isoxicam can be synthesized through various synthetic routes. One common method involves the reaction of 4-hydroxy-2-methyl-N-(5-methyl-3-isoxazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide with appropriate reagents under controlled conditions . Industrial production methods often involve the use of solvents and catalysts to optimize yield and purity. A new process for preparing microcrystalline this compound involves dissolving this compound in a solvent mixture and then precipitating it to achieve the desired particle size .
Chemical Reactions Analysis
Isoxicam undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a nonselective inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically hydroxylated or substituted derivatives of this compound .
Scientific Research Applications
Isoxicam has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit carrageenan-induced paw edema and adjuvant-induced arthritis in animal models . Additionally, this compound and its metal complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II)) have been investigated for their cytotoxic activity against various cancer cell lines
Comparison with Similar Compounds
Isoxicam belongs to the oxicam class of NSAIDs, which also includes piroxicam, tenoxicam, and sudoxicam . These compounds share a similar enolic acid structure and inhibit COX enzymes. this compound is unique in its isoxazole ring structure, which distinguishes it from other oxicams . Compared to other NSAIDs, this compound has a longer half-life and is more effective in certain inflammatory conditions .
References
Properties
IUPAC Name |
4-hydroxy-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-8-7-11(16-22-8)15-14(19)12-13(18)9-5-3-4-6-10(9)23(20,21)17(12)2/h3-7,18H,1-2H3,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUAYBYLJSNDCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045462 | |
| Record name | Isoxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855966 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
34552-84-6 | |
| Record name | Isoxicam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34552-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxicam [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034552846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08942 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | isoxicam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoxicam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XU734C4NG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Q1: What is the primary mechanism of action of Isoxicam?
A1: this compound exerts its anti-inflammatory effects primarily by selectively inhibiting the cyclooxygenase (COX) pathway of the arachidonic acid cascade. [] This pathway is responsible for the production of prostaglandins, which are mediators of inflammation. []
Q2: Does this compound affect both COX-1 and COX-2 enzymes?
A2: While this compound inhibits both COX-1 and COX-2, it demonstrates a higher affinity for COX-2. [] This selectivity is thought to contribute to its anti-inflammatory effects while potentially minimizing some of the gastrointestinal side effects associated with non-selective COX inhibitors.
Q3: How does this compound's inhibition of COX compare to other NSAIDs?
A3: Studies using rat peritoneal leukocytes showed that this compound was less potent than Indomethacin, Piroxicam, Naproxen, and Ibuprofen in inhibiting prostaglandin formation from arachidonic acid. []
Q4: Does this compound affect other inflammatory pathways besides COX?
A4: Research suggests that this compound might influence additional pathways beyond COX inhibition. Studies have shown that it can inhibit neutrophil and monocyte chemotaxis, key processes in the inflammatory response. [] Additionally, this compound has shown some protective effects in animal models of endotoxin shock, suggesting potential modulation of inflammatory cascades beyond prostaglandin synthesis. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C14H13N3O4S and a molecular weight of 319.34 g/mol. []
Q6: Are there spectroscopic techniques to characterize this compound?
A6: Yes, this compound can be characterized using techniques like TLC-densitometry. This method, employing aluminum plates precoated with silica gel 60 F254 and a specific mobile phase, effectively separates this compound from related compounds. [] Densitometric detection at a wavelength of 350 nm allows for its quantification. []
Q7: How is this compound absorbed and distributed in the body?
A7: this compound is well-absorbed after oral administration, reaching peak plasma concentrations between 4-8 hours in humans, monkeys, dogs, and rats. [] It exhibits a relatively small volume of distribution, suggesting limited penetration into tissues. []
Q8: What is the elimination half-life of this compound?
A8: The elimination half-life of this compound is relatively long, ranging from 22-45 hours in humans. [] This long half-life allows for once-daily dosing. []
Q9: How is this compound metabolized and excreted?
A9: this compound undergoes extensive metabolism, primarily via hydroxylation of the methyl group on the isoxazole ring. [] This metabolite represents a significant portion (30-35%) of an this compound dose in humans. [] Urinary excretion is the major route of elimination for this compound and its metabolites in humans and rats. []
Q10: Does age affect the pharmacokinetics of this compound?
A10: Studies comparing young and elderly subjects found no significant differences in the mean elimination half-life of this compound. [] This suggests that dose adjustments based solely on age may not be necessary.
Q11: Does this compound interact with other drugs?
A12: Co-administration of this compound with Acetylsalicylic Acid (Aspirin) resulted in a significant reduction in this compound's AUC and peak plasma concentrations. [, ] This interaction is likely due to competitive displacement of this compound from albumin binding sites. [, ] Conversely, Phenytoin was found to increase the rate and extent of this compound absorption, leading to a higher AUC. [] No significant pharmacokinetic interactions were observed with propranolol or digoxin. [, ]
Q12: What in vitro models have been used to study the effects of this compound?
A13: Researchers have utilized a variety of in vitro models to investigate this compound's properties. For instance, this compound inhibited prostaglandin E2 formation by mouse fibrosarcoma cells (HSDM1C1) in culture with an IC50 of 2.0 μM. [] In another study, this compound, at concentrations ranging from 5 to 30 μg/ml, significantly reduced glycosaminoglycan release in a bovine nasal septum cartilage culture system stimulated with porcine synovial tissue, suggesting a potential protective effect on cartilage. []
Q13: What animal models have been used to study the effects of this compound?
A14: The anti-inflammatory effects of this compound have been evaluated in various animal models, including carrageenan-induced paw edema, adjuvant-induced polyarthritis in rats, and cotton pellet-induced granuloma. [, ] These models have demonstrated this compound's efficacy in reducing inflammation and its potency compared to reference drugs like aspirin and phenylbutazone. [, ]
Q14: Has this compound been tested in clinical trials for osteoarthritis?
A15: Yes, numerous clinical trials have been conducted evaluating this compound's efficacy and safety in treating osteoarthritis. Double-blind, randomized controlled trials have compared this compound to other NSAIDs like Naproxen and Indomethacin, demonstrating comparable or superior efficacy in reducing pain and improving joint function. [, , , , ]
Q15: Has this compound been tested in clinical trials for rheumatoid arthritis?
A16: Yes, this compound has also been investigated in clinical trials for rheumatoid arthritis. Studies have shown it to be effective in reducing joint tenderness, swelling, morning stiffness, and improving overall patient condition. [, , , , , ] Long-term studies lasting up to one year have confirmed its efficacy in managing rheumatoid arthritis symptoms. []
Q16: Are there any long-term safety concerns associated with this compound use?
A16: Again, it's crucial to emphasize that this Q&A is not a substitute for medical advice. As with all medications, long-term safety considerations should be discussed with a healthcare professional.
Q17: Can this compound form inclusion complexes with cyclodextrins?
A19: Yes, both this compound and its copper complex can form inclusion complexes with various cyclodextrins, including β-CD, γ-CD, HPβCD, and HPγCD. [] These complexes have been studied using fluorescence spectroscopy, 1H NMR, and FTIR spectroscopy. [] The formation of such complexes can potentially improve this compound's solubility and bioavailability.
Q18: What are the implications of the discovery of N-methylsaccharin and open-ring sulfonamide as metabolites of this compound?
A20: The identification of N-methylsaccharin, saccharin, and an open-ring sulfonamide as this compound metabolites through in vivo and in vitro studies using horseradish peroxidase suggests that the drug undergoes direct oxidative scission of its benzothiazine ring. [] This finding provides valuable insights into the metabolic pathway of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
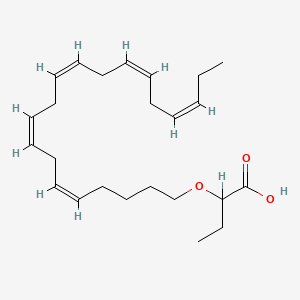
![4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)](/img/structure/B608056.png)


![2-tert-butyl-1-(3,3-dimethylbutyl)-4-[1-(2-hydroxyethyl)-7-(methanesulfonamido)-1-oxo-4H-2,4,1λ5-benzodiazaphosphinin-3-yl]-5-oxo-2H-pyrrol-3-olate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B608062.png)
